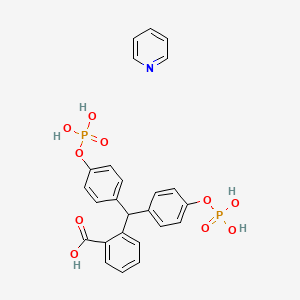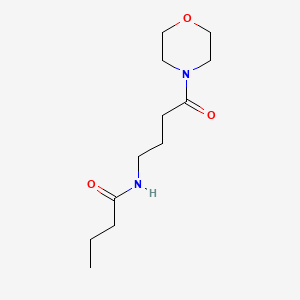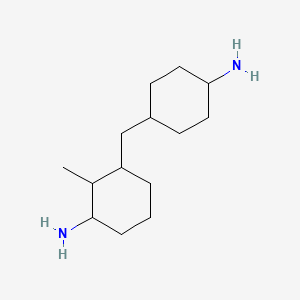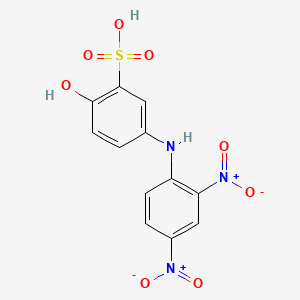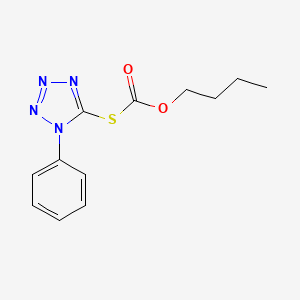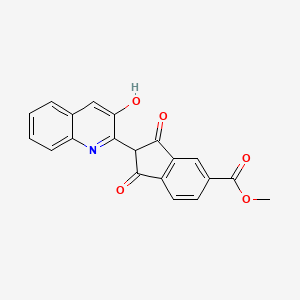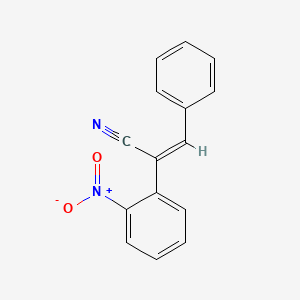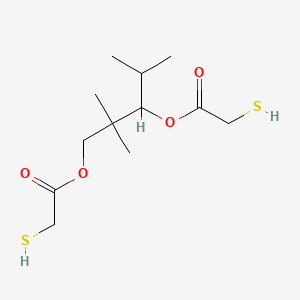
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is an organic compound characterized by its unique structure, which includes two mercaptoacetate groups attached to a central 1,3-propanediyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with mercaptoacetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2,2-Dimethyl-1,3-propanediol} + 2 \text{Mercaptoacetic acid} \rightarrow \text{2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
科学研究应用
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its reactive mercapto groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound.
Mercaptoacetic acid: Another precursor used in the synthesis.
2,2-Dimethyl-1,3-propanediyl bis(2-mercaptoacetate): A closely related compound with similar properties.
Uniqueness
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dual mercapto groups make it particularly valuable in redox chemistry and as a versatile building block in synthetic chemistry.
属性
CAS 编号 |
77223-49-5 |
|---|---|
分子式 |
C12H22O4S2 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[2,2,4-trimethyl-3-(2-sulfanylacetyl)oxypentyl] 2-sulfanylacetate |
InChI |
InChI=1S/C12H22O4S2/c1-8(2)11(16-10(14)6-18)12(3,4)7-15-9(13)5-17/h8,11,17-18H,5-7H2,1-4H3 |
InChI 键 |
JYUDRJYWUHFMEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(C)(C)COC(=O)CS)OC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


